1-(1-Methylpiperidin-4-yl)-3-propylurea
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Overview
Description
1-(1-Methylpiperidin-4-yl)-3-propylurea is an organic compound that belongs to the class of ureas It features a piperidine ring substituted with a methyl group at the nitrogen atom and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea typically involves the reaction of 1-methylpiperidine with an isocyanate derivative. One common method is as follows:
Starting Materials: 1-Methylpiperidine and propyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained between 0°C and 25°C.
Procedure: 1-Methylpiperidine is added dropwise to a solution of propyl isocyanate in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the urea moiety.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)-3-butylurea: Similar structure with a butyl group instead of a propyl group.
1-(1-Methylpiperidin-4-yl)-3-ethylurea: Similar structure with an ethyl group instead of a propyl group.
1-(1-Methylpiperidin-4-yl)-3-methylurea: Similar structure with a methyl group instead of a propyl group.
Uniqueness
1-(1-Methylpiperidin-4-yl)-3-propylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications compared to its shorter or longer alkyl chain analogs.
Properties
Molecular Formula |
C10H21N3O |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-propylurea |
InChI |
InChI=1S/C10H21N3O/c1-3-6-11-10(14)12-9-4-7-13(2)8-5-9/h9H,3-8H2,1-2H3,(H2,11,12,14) |
InChI Key |
HNCMIJCUIULCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CCN(CC1)C |
Origin of Product |
United States |
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